Limacine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H40N2O6 |
|---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(1R,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m1/s1 |
InChI Key |
IIQSJHUEZBTSAT-FQLXRVMXSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC |
Synonyms |
(1beta)-isomer of fangchinoline 7-O-demethyl-tetrandrine 7-O-demethyltetrandrine berbaman-7-ol, 6,6',12-trimethoxy-2,2'-dimethyl-, (1beta)- fangchinoline isofangchinoline limacine thaligine thalrugosine |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Limacine
Identification of Botanical and Other Biological Sources of Limacine (B239542)
This compound has been reported in a number of plant species. nih.gov These sources are primarily found in tropical and subtropical regions.
This compound Presence in Hypserpa nitida
This compound is present in Hypserpa nitida Miers ex Benth., a woody vine belonging to the Menispermaceae family. asianplant.netunsri.ac.id The roots of Hypserpa nitida are reported to contain alkaloids, including this compound and fangchinoline (B191232). asianplant.net
This compound Presence in Cyclea barbata
Cyclea barbata Miers, another plant within the Menispermaceae family, is a known source of this compound. prota4u.org Studies on the roots of Cyclea barbata have led to the isolation of several bisbenzylisoquinoline alkaloids, including (-)-limacine. researchgate.netnih.gov
This compound Presence in Phaeanthus crassipetalus Becc.
This compound has been isolated from Phaeanthus crassipetalus Becc., a species in the Annonaceae family. upm.edu.myupm.edu.mysemanticscholar.orguum.edu.my119.40.116 Research on this plant, particularly the leaves and stem bark, has identified this compound as one of the major alkaloids present. upm.edu.my this compound has also been isolated from Phaeanthus opthalmicus, another species in the Phaeanthus genus. asianpubs.orgresearchgate.net
This compound Analogs from Limacia scandens
The genus Limacia Lour., also in the Menispermaceae family, has been reported to contain bisbenzylisoquinoline and aporphine-type alkaloids. mdpi.com While this compound itself has been isolated from Limacia oblonga, studies on Limacia scandens Lour. have focused on the isolation of new benzylisoquinoline alkaloid derivatives. mdpi.comresearchgate.netwikipedia.orgkew.org Research on Limacia scandens has led to the isolation of novel dimeric benzylisoquinoline alkaloids and a 4-hydroxybenzoic acid-conjugated benzylisoquinoline alkaloid, which can be considered analogs or related compounds to this compound due to their shared structural class. mdpi.com
Here is a table summarizing the plant sources of this compound:
| Plant Species | Family | Part Used (if specified) | Reference |
| Hypserpa nitida | Menispermaceae | Roots | asianplant.netunsri.ac.id |
| Cyclea barbata | Menispermaceae | Roots | prota4u.orgresearchgate.netnih.gov |
| Phaeanthus crassipetalus | Annonaceae | Leaves and Stem Bark | upm.edu.myupm.edu.mysemanticscholar.orguum.edu.my119.40.116 |
| Phaeanthus opthalmicus | Annonaceae | Stem bark | asianpubs.orgresearchgate.net |
| Limacia oblonga | Menispermaceae | Not specified | researchgate.net |
Extraction Protocols and Strategies for this compound
The extraction of this compound from plant material typically involves methods aimed at isolating alkaloid fractions. For example, in the study of Phaeanthus crassipetalus, dried leaves and stem bark were extracted separately. upm.edu.my A common approach involves defatting the plant material with a non-polar solvent like n-hexane, followed by extraction with a solvent system suitable for alkaloids, such as chloroform (B151607) with ammonia (B1221849). upm.edu.mynsf.gov.lk The resulting extract is then concentrated under reduced pressure. upm.edu.my Another method involves extraction with hot methanol, followed by partitioning between an acidic aqueous layer and an organic solvent like n-butanol or chloroform. nsf.gov.lkasianpubs.org Basification of the acidic aqueous layer with ammonia or sodium carbonate allows for the extraction of the alkaloids into an organic solvent. nsf.gov.lkasianpubs.org
Chromatographic and Spectroscopic Approaches in this compound Isolation
Isolation and purification of this compound from crude alkaloid extracts are achieved through various chromatographic techniques. Column chromatography on silica (B1680970) gel is a widely used method for the initial separation of the alkaloid mixture. nsf.gov.lkasianpubs.org Different solvent systems, such as mixtures of chloroform and methanol, are used as eluents to separate the compounds based on their polarity. asianpubs.org Preparative layer chromatography on silica gel has also been employed for further purification. nsf.gov.lk
Spectroscopic methods are crucial for the characterization and identification of isolated this compound. Infrared (IR) spectroscopy can indicate the presence of functional groups, such as hydroxyl groups. upm.edu.myasianpubs.org Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the structure and arrangement of atoms within the this compound molecule. upm.edu.mynsf.gov.lkresearchgate.netnih.govasianpubs.org Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which helps in confirming its structure. upm.edu.mynsf.gov.lkasianpubs.org Specific rotation measurements are also used, particularly to determine the stereochemistry of the isolated compound, such as the (-)-isomer of this compound isolated from Cyclea barbata. nsf.gov.lkresearchgate.net
Here is a table summarizing the isolation techniques mentioned:
| Technique | Application in this compound Isolation | Reference |
| Extraction (e.g., CHCl₃-NH₄OH, Hot Methanol) | Initial isolation of crude alkaloid extract | upm.edu.mynsf.gov.lkasianpubs.org |
| Partitioning | Separation of alkaloids from other plant components | nsf.gov.lkasianpubs.org |
| Column Chromatography (Silica Gel) | Separation of alkaloid mixture into fractions | nsf.gov.lkasianpubs.org |
| Preparative Layer Chromatography (Silica Gel) | Further purification of isolated compounds | nsf.gov.lk |
| Infrared (IR) Spectroscopy | Identification of functional groups | upm.edu.myasianpubs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural elucidation and characterization | upm.edu.mynsf.gov.lkresearchgate.netnih.govasianpubs.org |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation | upm.edu.mynsf.gov.lkasianpubs.org |
| Specific Rotation | Determination of stereochemistry | nsf.gov.lkresearchgate.net |
Biosynthetic Investigations and Proposed Pathways of Limacine
Enzymatic and Genetic Aspects of Limacine (B239542) Biosynthesis
The biosynthesis of angucycline core structures, including those related to this compound, is typically initiated by Type II polyketide synthases (PKSs) nih.govresearchgate.netasm.org. These enzyme systems are dissociative and consist of several key components, including a ketosynthase (KS) and a chain length factor (CLF) heterodimer, along with an acyl carrier protein (ACP) researchgate.netasm.org. The KS-CLF heterodimer is responsible for the iterative condensation of acyl-CoA starter units (commonly acetyl-CoA) and extender units (malonyl-CoA) to assemble a poly-β-ketone chain researchgate.net. The chain length factor plays a crucial role in determining the final length of the polyketide chain, which for angucyclines is often a decaketide nih.govresearchgate.netasm.org.
While specific enzymatic and genetic details for this compound biosynthesis are not extensively documented in the provided search results, studies on related angucycline-derived polyketides like Limamycins and Lugdunomycin offer insights into the potential enzymatic machinery involved. Biosynthetic gene clusters (BGCs) encoding Type II PKS systems have been identified for various angucyclines asm.orgsecondarymetabolites.org. These clusters typically contain genes for the minimal PKS (KS, CLF, and ACP), as well as genes for accessory enzymes responsible for cyclization, aromatization, reduction, oxidation, glycosylation, and other post-PKS modifications that shape the final structure of the angucycline nih.govasm.orgresearchgate.net. For example, the biosynthesis of balmoralmycin, another angucycline, involves a Type II PKS system, cyclases/aromatases, oxidoreductases, and other ancillary enzymes asm.org.
Genetic inactivation studies of minimal PKS genes in Streptomyces species producing angucyclines have shown a complete abolition of angucycline production, confirming the essential role of these genes in the biosynthetic pathway nih.gov. The organization of genes within angucycline BGCs often reflects the sequence of enzymatic reactions involved in the assembly and modification of the polyketide scaffold asm.org.
Precursor Incorporation Studies in this compound Biosynthetic Pathways
Precursor incorporation studies, typically involving isotopically labeled substrates, are a fundamental approach to elucidating the origin of carbon atoms in natural products and confirming proposed biosynthetic pathways. For angucyclines, such studies have been instrumental in demonstrating their polyketide origin.
Studies involving the feeding of [1-13C] acetate (B1210297) and [1,2-13C] acetate have been conducted to determine the origin of the backbone carbons of the benz[a]anthracene moiety, the core structure of many angucyclines nih.gov. These studies have revealed that the angucycline backbone is assembled from acetyl-CoA and malonyl-CoA units via the polyketide pathway nih.govresearchgate.net.
Although direct precursor incorporation studies specifically for this compound were not found in the provided search results, based on its classification as an angucycline-derived polyketide, it is highly probable that its carbon backbone is also derived from acetate units through a similar Type II PKS pathway. Studies on the biosynthesis of related compounds like gilvocarcins, which are also aryl-C-glycosides derived from a polyketide pathway, have utilized labeled acetate and propionate (B1217596) substrates to confirm the polyketide origin of their aglycone nih.gov.
Hypothesized Biosynthetic Routes to this compound and Related Angucycline-Derived Polyketides (e.g., Limamycins, Lugdunomycin)
The biosynthesis of angucycline-derived polyketides like this compound, Limamycins, and Lugdunomycin is hypothesized to proceed through the initial formation of an angular decaketide intermediate by a Type II PKS nih.govresearchgate.net. This linear polyketide chain then undergoes a series of cyclization and aromatization reactions catalyzed by specific enzymes encoded within the biosynthetic gene cluster asm.orgresearchgate.net.
For typical angucyclines, the initial cyclization and aromatization steps lead to the formation of a tetracyclic benz[a]anthracene backbone nih.govresearchgate.net. However, the biosynthesis of rearranged angucyclines, such as Lugdunomycin and certain Limamycins, involves more complex post-PKS modifications nih.govresearchgate.net.
A proposed pathway for Lugdunomycin biosynthesis suggests that it is derived from angucycline precursors, possibly involving a Baeyer-Villiger oxidative cleavage at the quinone ring of intermediates structurally related to Limamycins nih.govresearchgate.net. This cleavage is considered pivotal for the biosynthesis of both Lugdunomycin and rearranged Limamycins researchgate.net. A subsequent proposed step in Lugdunomycin assembly is a Diels-Alder reaction, potentially utilizing an isomer of maleimycin (B1209381) formed from oxidative ring contraction in the D-ring of Limamycins researchgate.net.
While a specific detailed pathway for this compound biosynthesis is not available, its structural relationship to Limamycins and other angucyclines suggests that its biosynthesis likely involves:
Assembly of a polyketide chain by a Type II PKS.
Cyclization and aromatization to form an angucycline-like scaffold.
A series of post-PKS tailoring modifications, which may include oxidations, reductions, methylations, or other rearrangements, leading to the unique structure of this compound.
The precise sequence and nature of these tailoring steps for this compound would require dedicated biosynthetic studies, including gene knockout experiments and enzymatic characterization.
Comparative Biosynthetic Analysis with Structurally Related Natural Products
Comparing the biosynthesis of this compound with that of structurally related angucycline-derived natural products like Limamycins and Lugdunomycin reveals both common initial steps and divergent tailoring pathways. All these compounds are believed to originate from a common polyketide precursor synthesized by a Type II PKS researchgate.netnih.gov. The initial stages involving the assembly of the polyketide chain and the formation of a basic angucycline scaffold are likely conserved nih.govresearchgate.netasm.org.
The structural diversity observed within the angucycline family arises primarily from the action of post-PKS tailoring enzymes asm.orgresearchgate.net. These enzymes, including oxygenases, reductases, methyltransferases, glycosyltransferases, and cyclases, perform a variety of modifications on the core angucycline structure asm.orgresearchgate.net.
For instance, while Limamycins and Lugdunomycin share a common biosynthetic origin from angucycline precursors, the proposed pathway for Lugdunomycin involves a significant rearrangement step (Baeyer-Villiger cleavage and potential Diels-Alder reaction) that is not characteristic of the non-rearranged Limamycins nih.govresearchgate.net. This highlights how different sets of tailoring enzymes can lead to dramatically different final structures from similar intermediates.
Comparing the genetic makeup of the biosynthetic gene clusters for this compound (once identified and characterized) with those of Limamycins, Lugdunomycin, and other angucyclines would provide valuable insights into the specific enzymes responsible for the unique structural features of this compound. Differences in the repertoire and order of tailoring enzyme genes within these clusters would explain the observed structural variations. For example, the presence of genes encoding specific oxygenases or cyclases in the this compound BGC that are absent or different in the Limamycin or Lugdunomycin clusters would suggest their role in shaping the this compound scaffold.
Studies on other atypical angucyclines, such as jadomycins and gilvocarcins, have shown that rearrangements and oxidative cleavage reactions of the initial benz[a]anthracene skeleton are key steps in their biosynthesis, further illustrating the diverse enzymatic strategies employed in this class of natural products nih.govresearchgate.net. Understanding the specific enzymes and their mechanisms in this compound biosynthesis would contribute to the broader knowledge of angucycline diversification and potentially enable the generation of novel analogs through biosynthetic engineering.
Elucidation of Molecular Mechanisms of Action for Limacine
Investigation of Limacine's Interaction with Specific Cellular Targets
Studies have explored this compound's ability to interact with various cellular components, including receptors, enzymes, and intracellular pathways, to mediate its biological effects.
Receptor Binding and Ligand-Protein Interactions
The complex structure of This compound (B239542) suggests it can interact with multiple biological targets ontosight.ai. Molecular docking studies have been instrumental in predicting the binding potential of this compound to various proteins. For instance, this compound has shown strong binding affinities to the anti-apoptotic protein Bcl-xL in computational analyses usim.edu.my, researchgate.net, researchgate.net. This interaction is suggested to occur within a conserved groove of the Bcl-xL protein, potentially involving residues such as Arg139 researchgate.net. Furthermore, this compound has been identified as a potential activator of Sirtuin 1 (SIRT1) through virtual screening and docking approaches innovareacademics.in. Docking studies have also explored the potential of this compound to bind to Estrogen Receptor alpha (ESRalpha), although the interaction pathway might be indirect oamjms.eu. Beyond receptor interactions, this compound, also referred to as Fangchinoline (B191232), has been reported to inhibit trypsin activity selleckchem.com. The chiral centers within this compound's structure are thought to play a role in its interaction with biological targets ontosight.ai, ontosight.ai.
Enzyme Modulation and Inhibition
This compound has demonstrated the capacity to modulate enzyme activity. Notably, it has been reported to inhibit trypsin selleckchem.com. Computational studies strongly suggest that this compound acts as an inhibitor of Bcl-xL, a protein critical in regulating apoptosis usim.edu.my, researchgate.net, researchgate.net. By binding to Bcl-xL, this compound may disrupt its anti-apoptotic function, thereby potentially inducing apoptosis in cancer cells usim.edu.my, researchgate.net.
Interaction with Cellular Pathways
The interaction of this compound with key cellular targets suggests its involvement in significant biological pathways. Its inhibitory effect on Bcl-xL links this compound to the apoptosis pathway, a programmed cell death mechanism vital for development and disease prevention usim.edu.my, researchgate.net. The predicted activation of SIRT1 by this compound innovareacademics.in suggests a potential influence on pathways regulated by this enzyme, including those involved in transcription regulation through the deacetylation of histones and other proteins innovareacademics.in. Additionally, this compound has been reported to exhibit senolytic activity researchgate.net, indicating an interaction with pathways related to cellular senescence, the process by which cells stop dividing.
Computational Modeling and Simulation Studies
Computational approaches, such as molecular docking and molecular dynamics simulations, are valuable tools for investigating the potential molecular mechanisms of this compound.
Molecular Docking Analysis of this compound
Molecular docking is widely used to predict the preferred binding orientation of a ligand to a receptor and estimate the binding affinity. Studies utilizing software like AutoDock Vina have explored this compound's interactions with various proteins usim.edu.my, dergipark.org.tr, researchgate.net, innovareacademics.in. These analyses have indicated strong binding affinities between this compound and Bcl-xL usim.edu.my, researchgate.net, researchgate.net. This compound's potential as a SIRT1 activator was also suggested through virtual screening and subsequent docking studies innovareacademics.in. Docking has also been applied to investigate this compound's potential binding to ESRalpha oamjms.eu. Visualization tools, such as BIOVIA Discovery Studio, are often used to interpret the results of these docking simulations and understand the nature of the interactions between this compound and its target proteins dergipark.org.tr.
An example of molecular docking findings for this compound with Bcl-xL is presented in the table below, highlighting the predicted binding affinity:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| Bcl-xL | < -8.0 | usim.edu.my, researchgate.net, researchgate.net |
| SIRT1 | -11.4 to -12.3 (as one of the top 10 compounds) | innovareacademics.in |
| ESRalpha | 40.9 | oamjms.eu |
Note: Binding affinity values can vary depending on the specific docking parameters and software used. Lower (more negative) values generally indicate stronger predicted binding.
Molecular Dynamics Simulations
While docking provides a static snapshot, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of ligand-protein complexes over time ontosight.ai, nih.gov, libretexts.org, nasa.gov, georgian.edu. These simulations can help to refine the understanding of interactions predicted by docking and account for the flexibility of both the ligand and the protein. Computational studies mentioning this compound indicate that molecular dynamic simulations, in conjunction with docking, can provide a more comprehensive understanding of how structural features, including chiral centers, influence its interactions with biological targets ontosight.ai. Although detailed results of specific MD simulations for this compound were not extensively available in the provided information, this technique is a crucial next step in validating and understanding the dynamic nature of the predicted interactions from docking studies.
Information specifically detailing the molecular mechanisms of action, impact on cellular signaling cascades, and modulation of gene expression profiles for the chemical compound this compound (PubChem CID 7656034) in vitro is limited in the currently available search results. While this compound has been identified as a chemical compound found in certain plants, research specifically elucidating its precise interactions at the cellular and molecular level appears to be scarce in the provided snippets.
This compound is identified as a chemical compound with the molecular formula C₃₇H₄₀N₂O₆ and a molecular weight of 608.7 g/mol . nih.gov It is also known by synonyms such as 7-O-demethyl-tetrandrine. nih.gov
Some research indicates that this compound exhibits biological activity, such as moderate anti-plasmodial activity against certain strains of Plasmodium falciparum in vitro. researchgate.net For instance, it showed an IC50 value of 0.24 µg/ml against the T9-96 strain and 1.35 µg/ml against the K1 strain. researchgate.net The activity profile against the T9-96 strain was noted to be similar to that of chloroquine (B1663885) diphosphate (B83284). researchgate.net It has been suggested that its mechanism of action might be influenced by the mechanism of resistance to chloroquine. researchgate.net However, the specific molecular targets or the detailed cascade of events at the cellular level responsible for this observed anti-plasmodial effect are not explicitly described in the provided search results.
While studies exist regarding the cellular and molecular responses, including gene expression changes and signaling pathways, in marine organisms such as the molluscs Clione limacina and Limacina helicina in response to environmental factors like ocean acidification, this research pertains to the intrinsic biological processes within these organisms and not the effects of the chemical compound this compound on cells. oup.comfrontiersin.orgnih.govoup.com
Therefore, based on the current search, comprehensive data tables or detailed research findings specifically on the impact of the chemical compound this compound on cellular signaling cascades or its modulation of gene expression profiles in in vitro cellular systems are not available.
Pharmacological Investigations of Limacine Pre Clinical/in Vitro
Antimicrobial Activity Evaluation
Studies have investigated the in vitro antimicrobial activity of various natural compounds, including alkaloids. While direct data for Limacine's antimicrobial activity is not extensively detailed in the provided snippets, some sources mention the antimicrobial activity of isoquinoline (B145761) alkaloids and essential oils containing components like limonene (B3431351) against bacteria such as Staphylococcus aureus and Escherichia coli. semanticscholar.orgmdpi.commedcraveonline.commdpi.com In vitro methods for evaluating antimicrobial activity typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against different bacterial strains using techniques like broth macrodilution or agar (B569324) diffusion assays. mdpi.commedcraveonline.commdpi.com These studies highlight the potential of natural products and their components as sources of antimicrobial agents.
Anticancer Activity and Apoptosis Induction Studies
This compound (B239542), as a bisbenzylisoquinoline alkaloid, has been explored for its potential anticancer properties, which often involve the induction of apoptosis in cancer cells. ejgm.co.uk
Interaction with Apoptotic Proteins (e.g., Bcl-xL)
The Bcl-2 family of proteins plays a critical role in regulating apoptosis. Anti-apoptotic proteins like Bcl-xL can prevent programmed cell death, and their overexpression is often observed in cancer, contributing to resistance to therapy. researchgate.netplos.org Targeting these anti-apoptotic proteins, particularly Bcl-xL, is a strategy in cancer therapy. researchgate.net Studies, including molecular docking simulations, have investigated the interaction of natural alkaloids, including this compound, with anti-apoptotic proteins like Bcl-xL. researchgate.net These interactions can involve binding to hydrophobic pockets on the surface of Bcl-xL, mimicking the binding of pro-apoptotic proteins and thereby neutralizing the anti-apoptotic effect. researchgate.netplos.org This interaction can lead to the release of pro-apoptotic proteins and the initiation of the apoptotic cascade. researchgate.net
Effects on Cancer Cell Lines
In vitro studies are commonly used to evaluate the cytotoxic and antiproliferative effects of compounds on various cancer cell lines. ejgm.co.ukscielo.brmdpi.comjmbfs.org Assays such as the MTT assay are frequently employed to measure cell viability and determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀ or GI₅₀). scielo.brmdpi.comjmbfs.org Research on other alkaloids and natural products has demonstrated their ability to inhibit the proliferation of various cancer cell lines, including those from breast cancer, colon cancer, liver cancer, and neuroblastoma. ejgm.co.ukmdpi.comjmbfs.orgresearchgate.netnih.gov These effects can be concentration-dependent and may involve the induction of apoptosis and cell cycle arrest. ejgm.co.uknih.govnih.gov While specific detailed data on this compound's effects on a wide panel of cancer cell lines were not prominently available in the provided snippets, the investigation of other alkaloids against cancer cell lines indicates this as a relevant area of study for this compound. ejgm.co.uk One source mentions that (+)-Fangchinoline, also referred to as (+)-Limacine, has shown effects in prostate and breast cancer cell lines via inducing G1 cell cycle arrest. smallmolecules.comselleckchem.com
Antiparasitic Activity (e.g., Trypanocidal Activity)
This compound has demonstrated in vitro trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. tandfonline.comird.frird.fr Studies have evaluated the lethal concentration (LC₅₀) of this compound and other bisbenzylisoquinoline alkaloids against trypomastigote forms of T. cruzi. tandfonline.comird.fr this compound has shown activity in the micromolar range, although some other bisbenzylisoquinoline alkaloids like daphnoline (B1202461) and curine (B1669343) have exhibited lower LC₅₀ values, indicating higher potency. tandfonline.com The mechanism of action for the trypanocidal activity of bisbenzylisoquinoline alkaloids, including this compound, may involve the inhibition of trypanothione (B104310) reductase, an essential enzyme in Trypanosoma parasites. tandfonline.comird.fr However, other mechanisms or a combination of mechanisms, such as the ability to block calcium channels, could also contribute to their activity. tandfonline.comird.fr
The following table summarizes some findings on the trypanocidal activity of this compound compared to other bisbenzylisoquinoline alkaloids:
| Compound | LC₅₀ against T. cruzi (µM) |
| Daphnoline | ~10 tandfonline.com |
| Curine | ~10 tandfonline.com |
| This compound | < 100 tandfonline.com, LC₅₀ fivefold higher than daphnoline ird.fr |
| Antioquine | < 100 tandfonline.com |
| Cepharanthine | < 100 tandfonline.com |
| Cycleanine | < 100 tandfonline.com |
| (-) Curine | < 100 tandfonline.com |
Note: LC₅₀ values can vary depending on the specific assay conditions and parasite strain used in different studies.
Senolytic Activity Studies of this compound Analogs
Cellular senescence, characterized by a state of stable cell cycle arrest, contributes to aging and age-related diseases. nih.govmdpi.com Senolytic agents are compounds that can selectively induce apoptosis in senescent cells. nih.gov While the provided information does not directly discuss the senolytic activity of this compound itself, it highlights research into the senolytic activity of compounds isolated from Limacia scandens and other natural products, as well as synthetic analogs of known senolytic agents like piperlongumine (B1678438). researchgate.netnih.govmdpi.com These studies aim to identify and develop small molecules that can selectively eliminate senescent cells. For instance, some compounds isolated from Limacia scandens, including certain chromone (B188151) derivatives, have shown senolytic activity in replicative senescent human dermal fibroblasts. researchgate.net Modifications to the structure of compounds like piperlongumine have also been explored to enhance senolytic activity. researchgate.net This suggests that analogs of this compound, potentially derived from related plant sources or through structural modifications, could be investigated for senolytic properties. The mechanism of action for some senolytic agents involves targeting anti-apoptotic proteins that are upregulated in senescent cells. nih.govmdpi.com
Structure Activity Relationship Sar Studies of Limacine and Its Analogues
Impact of Stereochemistry and Chiral Centers on Biological Activity
Limacine's structure contains chiral centers, which are known to significantly influence the biological activity and interaction of molecules with biological targets ontosight.ai. The specific stereochemistry of these centers can affect binding affinity, efficacy, and even the type of biological response slideshare.net.
Studies on related bisbenzylisoquinoline alkaloids highlight the importance of stereochemistry. For instance, in the context of modulating chloroquine (B1663885) resistance in Plasmodium falciparum and multidrug resistance in tumor cells, the configuration of carbons C-1 and C-19 in bisbenzylisoquinolines like fangchinoline (B191232) and This compound (B239542) plays a crucial role asm.org. Fangchinoline, with an SS configuration at these positions, demonstrated significantly higher activity compared to this compound, which has an RR configuration asm.org. This indicates that the spatial arrangement of substituents around these chiral centers is critical for optimal biological activity asm.org.
Role of Specific Functional Groups in Molecular Interactions
The chemical structure of this compound includes methoxy (B1213986) and methyl groups, as well as hydroxyl functionalities ontosight.ai. These functional groups participate in molecular interactions with biological targets, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial for binding affinity and biological activity ontosight.aimdpi.com.
In SAR studies of other compound classes, the position and nature of functional groups like methoxy, methyl, and hydroxyl have been shown to influence activity mdpi.com. For example, substitution patterns on aromatic rings can be determinant for binding behavior uodiyala.edu.iq. While specific detailed findings on the role of each functional group within this compound's structure are not extensively detailed in the provided results, the general principles of SAR suggest that modifications or substitutions of these groups would likely impact its biological profile ontosight.aimdpi.com.
Synthesis and Evaluation of this compound Derivatives and Analogues
The synthesis and evaluation of derivatives and analogues are standard approaches in SAR studies to understand how structural modifications affect biological activity nih.gov. By creating compounds with targeted changes to the this compound scaffold, researchers can probe the contribution of specific parts of the molecule to its activity nih.gov.
While direct information on the synthesis and evaluation of a wide range of this compound-specific derivatives is limited in the provided text, the concept is illustrated by studies on other natural products and alkaloids. For example, novel derivatives of limonin (B1675406) were synthesized by introducing tertiary amines to enhance water solubility and evaluate anti-inflammatory and analgesic activity nih.gov. Similarly, SAR studies on pyrrolidine (B122466) amide derivatives involved testing various substitutions and replacements to understand their impact on enzyme inhibition nih.gov. These examples demonstrate the methodology applied to evaluate the SAR of complex molecules and their analogues nih.gov.
Strategies for Chemical Modification to Enhance Biological Properties
Strategies for chemically modifying natural products like this compound to enhance their biological properties often involve altering functional groups, stereochemistry, or introducing new moieties to improve target binding, solubility, stability, or reduce off-target effects creative-biolabs.comnih.gov.
Based on the SAR insights from this compound and related compounds, potential strategies could involve modifying the stereochemistry at key chiral centers to optimize interactions with biological targets, as suggested by the difference in activity between this compound and fangchinoline asm.org. Alterations to the methoxy, methyl, or hydroxyl groups could also be explored to modulate polarity, hydrogen bonding capabilities, or steric profiles, thereby influencing binding affinity and biological response mdpi.comrsc.org. The introduction of different substituents or the creation of hybrid molecules incorporating parts of this compound's structure with other pharmacologically active scaffolds are also common strategies in drug design researchgate.net. These modifications are typically followed by rigorous biological evaluation to assess the impact of the changes on activity and other relevant properties nih.govnih.gov.
Advanced Analytical and Characterization Techniques in Limacine Research
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of Limacine (B239542). Both ¹H NMR and ¹³C NMR spectroscopy are employed to assign the positions of hydrogen and carbon atoms within the molecule and to understand their electronic environments upm.edu.myasianpubs.orgspectrabase.com.
¹H NMR spectra of this compound typically show characteristic signals corresponding to methoxyl groups, N-methyl groups, and aromatic protons, along with signals for aliphatic protons upm.edu.myasianpubs.org. For instance, a study on Phaeanthus crassipetalus reported ¹H NMR signals for four methoxyl groups and two N-methyl groups in phaeanthine, while this compound showed only three methoxyl groups, indicating a structural difference upm.edu.my. Another study on Phaeanthus opthalmicus provided specific chemical shifts for the N-methyl and O-methyl groups, as well as the aromatic protons of this compound asianpubs.org. The absence of a methoxyl peak near δ 3.20 in the ¹H NMR spectrum of this compound suggests the absence of a methoxyl group at the C-7 atom asianpubs.org.
¹³C NMR spectroscopy provides complementary information, with signals corresponding to each unique carbon atom in the molecule upm.edu.myasianpubs.orgspectrabase.com. Comparison of the experimental ¹³C NMR spectra with published data for this compound is a common method for confirming its identity upm.edu.myasianpubs.org. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) analysis can be used in conjunction with ¹³C NMR to differentiate between methyl, methylene, methine, and quaternary carbon signals, aiding in the complete assignment of the carbon skeleton nsf.gov.lk.
Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can help in piecing together the molecular structure upm.edu.myasianpubs.orgnsf.gov.lk. The mass spectrum of this compound typically exhibits a molecular ion peak (M⁺) that is consistent with its molecular formula, C₃₇H₄₀N₂O₆ upm.edu.myasianpubs.org.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a more accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the exact molecular formula of the compound wisdomlib.orgnih.gov. This high-resolution data is crucial for confirming the elemental composition of this compound and differentiating it from compounds with similar nominal masses wisdomlib.org. Fragmentation patterns observed in MS and HRESIMS experiments, resulting from the breaking of specific bonds within the molecule, can be interpreted to deduce structural features such as the positions of substituents and the connectivity of the bisbenzylisoquinoline core nsf.gov.lk. Analysis of fragmentation patterns based on N-methyl fission, benzylic fission, ether fission, and retro-Diels-Alder reactions has been used in the structural interpretation of this compound nsf.gov.lk.
An example of MS data for this compound is provided in a study on Phaeanthus opthalmicus, showing major peaks at specific m/z values and their relative abundances asianpubs.org.
| m/z | Abundance (%) |
| 609 | 22 |
| 608 (M⁺) | 44 |
| 607 | 24 |
| 381 | 70 |
| 191 | 100 |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a valuable technique for studying the chiroptical properties of this compound, which is an optically active molecule asianpubs.orgupc.edujascoinc.comlibretexts.orgwikipedia.org. CD measures the differential absorption of left and right circularly polarized light by a chiral substance upc.edulibretexts.orgwikipedia.org. This technique can provide information about the stereochemistry and conformation of this compound, particularly regarding the arrangement of chiral centers and the presence of chromophores in an asymmetric environment jascoinc.comlibretexts.org.
While specific detailed CD spectra for this compound were not extensively found in the search results, the technique is generally applied to chiral molecules like alkaloids to understand their three-dimensional structure and optical activity asianpubs.orgresearchgate.net. The optical rotation ([α]D) of this compound, which is related to its CD spectrum, has been reported, indicating its chiral nature asianpubs.orgpublish.csiro.au. For example, this compound isolated from Phaeanthus opthalmicus showed a specific rotation of [α]D -240º (c = 0.20 in CHCl₃) asianpubs.org.
Chromatographic Techniques for Purity and Quantification
Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex natural extracts chula.ac.thoup.com.auajprd.commicrobenotes.comresearchgate.net. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase oup.com.aumicrobenotes.comresearchgate.net.
Column chromatography is a common technique used in the initial separation of alkaloids from plant extracts asianpubs.orgchula.ac.thajprd.comresearchgate.net. Different stationary phases (e.g., silica (B1680970) gel) and mobile phases (solvent systems) are employed to selectively elute compounds based on their polarity and interactions with the stationary phase asianpubs.orgchula.ac.thajprd.comresearchgate.net. This compound has been isolated using column chromatography with silica gel asianpubs.orgchula.ac.th.
Thin-layer chromatography (TLC) is often used for monitoring the progress of separation and assessing the purity of fractions ajprd.com. High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides higher resolution and is widely used for both analytical and preparative purposes, including the quantification of compounds ajprd.commicrobenotes.comasccollegekolhar.in. HPLC can be coupled with detectors such as UV-Vis or mass spectrometers for identification and quantification ajprd.commicrobenotes.com. While the search results mention the isolation of this compound using chromatography, specific details about HPLC methods for its purity assessment or quantification were not prominently featured. However, chromatography in general is recognized for its ability to determine the composition and purity of substances oup.com.aumicrobenotes.com.
Future Directions and Research Gaps in Limacine Compound Studies
Exploration of Novel Biological Activities and Therapeutic Applications
Compounds with structures similar to Limacine (B239542) have shown potential in areas such as anti-inflammatory, antimicrobial, and anticancer activities ontosight.ai. Specific research on this compound itself has demonstrated anti-plasmodial activity against Plasmodium falciparum strains, including chloroquine-resistant K1 and chloroquine-sensitive T9-96 strains thieme-connect.com. This compound exhibited moderate anti-plasmodial activity against K1 with an IC₅₀ value of 1.35 μg/ml and against T9-96 with an IC₅₀ value of 0.24 μg/ml thieme-connect.com. This activity profile against T9-96 was similar to that of chloroquine (B1663885) diphosphate (B83284) thieme-connect.com. This compound has also shown moderate inhibitory effects on monoamine oxidase with an IC₅₀ value of 37.7 μM researchgate.net.
Despite these initial findings, the specific biological effects and potential therapeutic applications of this compound require detailed and extensive investigation ontosight.ai. Future research should focus on:
Target Identification: Elucidating the specific molecular targets with which this compound interacts within cells and biological pathways ontosight.ai.
Broader Biological Screening: Evaluating this compound against a wider range of biological targets and disease models to uncover novel activities beyond those already indicated.
Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand how modifications to the this compound structure affect its biological activities, which could lead to the development of more potent or selective analogs.
In Vivo Studies: Moving to in vivo studies to assess efficacy, pharmacokinetics, and potential therapeutic value once promising in vitro activities are identified.
A summary of some reported biological activities is presented in the table below:
| Activity | In vitro Result (IC₅₀) | Plasmodium falciparum Strain | Source |
| Anti-plasmodial | 1.35 μg/ml | K1 (chloroquine-resistant) | thieme-connect.com |
| Anti-plasmodial | 0.24 μg/ml | T9-96 (chloroquine-sensitive) | thieme-connect.com |
| Monoamine Oxidase Inhibition | 37.7 μM | Not specified | researchgate.net |
Development of Sustainable Production Methods (e.g., Chemo-enzymatic Synthesis)
This compound is a natural product, and its isolation from plant sources can be challenging due to low yields and the complexity of separation procedures scribd.comfrontiersin.org. This highlights the need for developing sustainable and efficient production methods.
Future research should explore:
Chemo-enzymatic Synthesis: Investigating chemo-enzymatic approaches for the synthesis of this compound or its key intermediates. This involves using enzymes as catalysts in chemical synthesis, offering advantages such as milder reaction conditions, high regioselectivity, and reduced toxicity compared to traditional chemical methods frontiersin.orgresearchgate.net. While chemo-enzymatic synthesis has been explored for other compounds frontiersin.orgresearchgate.netfigshare.com, its application to the complex structure of this compound represents a significant research gap.
Biocatalysis: Exploring the use of isolated enzymes or whole-cell biocatalysts for specific steps in the synthesis pathway.
Synthetic Biology: Investigating the potential to engineer microorganisms or plants for the sustainable biosynthesis of this compound through synthetic biology approaches ijrpas.com. This would involve identifying and manipulating the genes responsible for this compound biosynthesis in its natural sources.
Process Optimization: Developing efficient and scalable purification methods for this compound obtained through synthesis or biosynthesis.
Integration of Omics Technologies in Mechanism Elucidation
Understanding the intricate mechanisms by which this compound exerts its biological effects is crucial for its development as a potential therapeutic agent. Omics technologies offer powerful tools for this purpose researchgate.netnih.govnih.gov.
Future research should integrate:
Transcriptomics: Studying changes in gene expression in biological systems treated with this compound to identify affected pathways and potential targets researchgate.net.
Proteomics: Analyzing alterations in protein levels and modifications to understand the proteins involved in this compound's mechanism of action researchgate.netnih.gov.
Metabolomics: Investigating changes in the metabolic profile of cells or organisms exposed to this compound to identify downstream effects and related pathways researchgate.net.
Genomics: While the this compound compound itself doesn't have a genome, understanding the genomics of the producing organisms could shed light on its biosynthesis and potential genetic variations affecting production researchgate.net.
Multi-omics Approaches: Combining data from multiple omics platforms to gain a holistic and integrated understanding of this compound's effects on biological systems researchgate.netnih.govnih.gov. This can help in identifying complex interactions and regulatory networks.
Q & A
Q. What are the standard analytical techniques for isolating and characterizing limacine from plant sources?
this compound is typically isolated via chromatographic methods (e.g., column chromatography, thin-layer chromatography) and characterized using spectroscopic techniques. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl at 3400 cm⁻¹ in this compound), while nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) elucidate structural details, such as methoxy groups and aromatic protons . Mass spectrometry (MS) confirms molecular formulas (e.g., m/z 608 for C₃₇H₄₀N₂O₆) and fragmentation patterns .
Q. How can researchers validate the purity and identity of this compound post-isolation?
Purity is assessed via melting point consistency (e.g., this compound’s m.p. compared to literature values) and optical rotation measurements ([α]ₙ). Identity is confirmed by comparing spectroscopic data (NMR, IR, MS) with published spectra and through mixed melting point tests with authentic samples . Methylation reactions (e.g., diazomethane treatment) can also validate structural features, as seen in this compound’s conversion to phaeanthine .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antibacterial activity?
Agar diffusion tests (e.g., against Gram-positive Bacillus subtilis and Staphylococcus aureus) are standard. Minimum inhibitory concentrations (MICs) are determined using serial dilution methods. For example, this compound showed MICs of 70–751 μg/mL against select bacteria, though activity varies by strain .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity?
Systematic SAR studies involve modifying functional groups (e.g., methylation of hydroxyl groups) and comparing activity. For instance, methylating this compound’s hydroxyl group increases lipophilicity, potentially improving membrane penetration. Such modifications can be tracked via ¹H-NMR shifts (e.g., δ 3.30–3.90 ppm for methoxy groups) and correlated with MIC changes .
Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?
Contradictions may arise from differences in bacterial strains, solvent systems, or purity thresholds. Researchers should:
Q. How can computational methods complement experimental data in studying this compound’s mechanism of action?
Molecular docking predicts this compound’s interactions with bacterial targets (e.g., DNA gyrase). Density Functional Theory (DFT) calculations analyze electronic properties influencing reactivity. Pair these with empirical data, such as MICs and time-kill assays, to validate hypotheses .
Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?
Scaling up plant extraction faces yield variability due to seasonal or genetic factors. Semi-synthesis from abundant precursors (e.g., tetrandrine) is an alternative. Optimize reaction conditions (e.g., solvent systems, catalysts) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via TLC and MS .
Q. How do researchers differentiate this compound’s activity from co-occurring alkaloids like phaeanthine?
Bioactivity-guided fractionation isolates individual alkaloids. Comparative bioassays under identical conditions (e.g., MIC testing) highlight differences. For example, phaeanthine (C₃₈H₄₂N₂O₆) showed broader activity than this compound, possibly due to an additional methoxy group .
Methodological Considerations
Q. What statistical approaches are critical for analyzing this compound’s dose-response data?
Use nonlinear regression models (e.g., log-dose vs. inhibition) to calculate EC₅₀ values. ANOVA identifies significance across replicates, while Kaplan-Meier analysis applies to time-dependent bactericidal effects .
Q. How can researchers ensure reproducibility in this compound studies?
Document all protocols in detail, including solvent ratios (e.g., methanol-diethyl ether for methylation), instrument parameters (e.g., 80 MHz for ¹H-NMR), and strain sources. Share raw data (spectra, chromatograms) as supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
